3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea is a complex organic compound that features a thiourea functional group This compound is characterized by the presence of multiple aromatic rings, including a dimethoxyphenyl group, a dimethylindole group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea typically involves multiple steps, starting with the preparation of the individual aromatic components These components are then linked together through a series of reactions, including nucleophilic substitution and condensation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)urea
- 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)guanidine
Uniqueness
Compared to similar compounds, 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2S/c1-18-7-9-24-23(14-18)22(19(2)29-24)11-13-31(17-20-6-5-12-28-16-20)27(34)30-25-15-21(32-3)8-10-26(25)33-4/h5-10,12,14-16,29H,11,13,17H2,1-4H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNIVVSPFUSDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC4=C(C=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.